![molecular formula C13H13BrO2 B2362145 1-(2-Bromoethoxy)-4-methoxynaphthalene CAS No. 99894-02-7](/img/structure/B2362145.png)
1-(2-Bromoethoxy)-4-methoxynaphthalene
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Overview
Description
“1-(2-Bromoethoxy)-4-methoxynaphthalene” is a chemical compound that likely contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This core is substituted at the 1-position with a 2-bromoethoxy group and at the 4-position with a methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve the substitution of the appropriate positions on the naphthalene core with the desired groups. This could potentially be achieved through nucleophilic substitution reactions, where a bromoethoxy group and a methoxy group are introduced at the 1 and 4 positions of the naphthalene core, respectively .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthalene core, with the bromoethoxy and methoxy substituents at the 1 and 4 positions, respectively .Chemical Reactions Analysis
The presence of the bromoethoxy group could make this compound a potential candidate for further substitution reactions, as the bromine atom is a good leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the naphthalene core and the substituent groups. For instance, the bromoethoxy group could potentially increase the compound’s reactivity .Scientific Research Applications
Fluorescent Labeling in HPLC Analysis
1-(2-Bromoethoxy)-4-methoxynaphthalene, or a closely related compound, 2-bromoacetyl-6-methoxynaphthalene, has been utilized as a pre-chromatographic fluorescent labeling reagent for high-performance liquid chromatographic (HPLC) analysis of various substances. It has been specifically applied in the analysis of bile acids in pharmaceuticals and bile, demonstrating its utility in sensitive and selective analysis of complex pharmaceutical formulations (Cavrini et al., 1993); (Gatti et al., 1996).
Synthesis and Chemical Characterization
The compound plays a role as an intermediate in the preparation of various non-steroidal anti-inflammatory agents. Studies have explored efficient and environmentally friendly synthesis methods for related compounds like 2-bromo-6-methoxynaphthalene, demonstrating its importance in industrial and pharmaceutical chemistry (Xu & He, 2010); (Saji et al., 2021).
Applications in Organic Chemistry
In organic chemistry, derivatives of 1-(2-Bromoethoxy)-4-methoxynaphthalene are employed in various synthetic processes. For instance, its derivatives have been used in the acylation of 2-methoxynaphthalene, showcasing its utility in producing bioactive compounds and pharmaceutical intermediates (Andy et al., 2000).
Potential in Cancer Research
There is emerging interest in the potential anti-cancer properties of compounds like 2-bromo-6-methoxynaphthalene. Research indicates that these compounds might have applications in the treatment of cancer, as seen in molecular docking studies suggesting anti-cancer activities (Saji et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromoethoxy)-4-methoxynaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-15-12-6-7-13(16-9-8-14)11-5-3-2-4-10(11)12/h2-7H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPMOEUQMUXBSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-4-methoxynaphthalene |
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